molecular formula C20H18FN3O5 B2814785 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 942034-13-1

3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Cat. No.: B2814785
CAS No.: 942034-13-1
M. Wt: 399.378
InChI Key: NJIFMOGBXNSMDK-UHFFFAOYSA-N
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Description

3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a complex organic compound featuring a fluorophenyl group, an imidazolidinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable diamine with a diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a fluorophenylamine.

    Attachment of the Propanoic Acid Moiety: This is often done via esterification followed by hydrolysis to yield the final carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, the compound may interact with various enzymes and receptors, making it a candidate for drug development. Its fluorophenyl group is particularly interesting for its potential to enhance binding affinity and selectivity.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-fluorophenyl)propanoic acid: A simpler analog with similar fluorophenyl and propanoic acid functionalities.

    4-Fluorophenylalanine: Another related compound with a fluorophenyl group attached to an amino acid backbone.

Uniqueness

What sets 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid apart is its imidazolidinone ring, which introduces additional sites for chemical reactivity and potential biological activity. This structural complexity can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c21-14-6-8-15(9-7-14)22-16(25)12-24-18(28)20(23-19(24)29,11-10-17(26)27)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,25)(H,23,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIFMOGBXNSMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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